a-(Fmoc-amino)-cyclopropaneacetic acid is a synthetic amino acid derivative that incorporates a cyclopropane ring structure. This compound is notable for its utility in peptide synthesis, particularly in the development of novel bioactive peptides and as a building block in solid-phase synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates the selective deprotection of amino acids during peptide assembly, making this compound valuable in the field of medicinal chemistry.
The compound is commercially available from various suppliers, including GlpBio and PubChem, which provide detailed information on its chemical properties and applications. It is synthesized through specific chemical reactions that involve the cyclopropane moiety and the Fmoc protection strategy.
a-(Fmoc-amino)-cyclopropaneacetic acid is classified as an amino acid derivative. Its structure allows it to function as a building block in peptide synthesis, particularly for creating peptides with unique conformational properties due to the presence of the cyclopropane ring.
The synthesis of a-(Fmoc-amino)-cyclopropaneacetic acid typically involves multiple steps, including:
The synthesis may require specific conditions, such as temperature control and inert atmosphere, to prevent side reactions. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of a-(Fmoc-amino)-cyclopropaneacetic acid is . The structure features:
The compound's structural data can be referenced through databases like PubChem, which provides comprehensive details about its chemical structure and related compounds.
a-(Fmoc-amino)-cyclopropaneacetic acid participates in various chemical reactions relevant to peptide synthesis:
The efficiency of these reactions can be influenced by factors such as reaction time, temperature, and concentration of reagents used. Monitoring these parameters ensures high yields and purity of the final peptide products.
The mechanism of action for a-(Fmoc-amino)-cyclopropaneacetic acid primarily involves its role as a building block in peptide synthesis. During solid-phase synthesis, the Fmoc group protects the amino functionality until it is selectively removed, allowing for the incorporation of this unique amino acid into growing peptide chains.
Studies have shown that peptides incorporating cyclopropane derivatives exhibit altered biological activity due to their conformational properties, which can enhance binding affinity to target proteins or receptors.
Relevant data regarding these properties can be found in chemical databases and supplier documentation.
a-(Fmoc-amino)-cyclopropaneacetic acid has several scientific uses:
This compound exemplifies how synthetic modifications can lead to significant advancements in peptide chemistry and drug design, highlighting its importance in contemporary biochemical research.
The cyclopropane ring system within α-amino acids represents a cornerstone strategy for imposing conformational constraints on peptide backbones, fundamentally altering their biological interactions and metabolic stability. Structurally, a-(Fmoc-amino)-cyclopropaneacetic acid incorporates a cyclopropane moiety directly adjacent to the alpha-carbon, creating a unique three-carbon ring system with exceptional bond angle strain (approximately 60° versus 109.5° in tetrahedral carbons). This severe angle distortion generates substantial ring strain energy (estimated at ~27.5 kcal/mol) that effectively locks rotational freedom around both the Cα-Cβ and backbone dihedral angles . The rigid planar configuration of the cyclopropane ring restricts φ and ψ dihedral angles of the peptide backbone, reducing the entropic penalty upon binding to biological targets and significantly enhancing receptor selectivity [3] [5].
In drug design applications, this constrained architecture confers crucial pharmacological advantages. Cyclopropane-containing peptides exhibit markedly enhanced resistance to enzymatic degradation compared to their flexible counterparts, as evidenced by studies showing up to 10-fold increases in plasma half-life . The geometric rigidity also enables precise spatial positioning of pharmacophoric elements, improving target affinity and specificity—particularly critical for G-protein coupled receptors (GPCRs) and ion channel modulators where binding pockets demand precise ligand conformations [5]. Furthermore, the cyclopropane's lipophilic character enhances membrane permeability, addressing a key challenge in bioactive peptide delivery. Notably, the cyclopropane acetic acid scaffold differs fundamentally from cyclopentane or cyclohexane analogs by eliminating backbone chirality while maintaining torsional restriction, thereby simplifying synthetic complexity while preserving bioactive conformations [1] .
Table 1: Steric and Electronic Parameters of Cyclopropane Acetic Acid vs. Standard Amino Acids
Parameter | Cyclopropane Acetic Acid | Glycine | Alanine | Proline |
---|---|---|---|---|
Cα-Cβ Bond Rotation | Fully restricted | Unrestricted | Unrestricted | Partially restricted |
Effective Van der Waals Volume | 78 ų | 48 ų | 67 ų | 90 ų |
Ring Strain Energy | 27.5 kcal/mol | N/A | N/A | 6.2 kcal/mol |
Preferred φ/ψ Angles | Fixed by ring geometry | Variable | Variable | Limited by pyrrolidine |
Hydrophobicity (LogP contribution) | +1.2 | -0.4 | +0.3 | +0.2 |
Importantly, cyclopropane-constrained amino acids effectively mitigate common solid-phase peptide synthesis (SPPS) side reactions. Their restricted flexibility substantially reduces aspartimide formation at Asp-X sequences (particularly Asp-Gly and Asp-Ser) by preventing the aspartyl carbonyl oxygen from aligning for nucleophilic attack. Additionally, the absence of Cα-hydrogens eliminates base-catalyzed epimerization during coupling steps—a significant advantage over traditional Cα-tetrasubstituted amino acids. This stereochemical integrity is paramount for producing homogeneous therapeutic peptides where epimerization can completely abolish bioactivity [5].
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the cornerstone of modern solid-phase peptide synthesis, particularly for constrained amino acid derivatives like a-(amino)-cyclopropaneacetic acid. Its strategic implementation enables the orthogonal deprotection required for complex peptide assembly while maintaining acid-sensitive side-chain protections intact. The Fmoc group's significance stems from its dual reactivity: it undergoes rapid, clean removal under mild basic conditions (typically 20% piperidine in DMF) via a β-elimination mechanism, while exhibiting exceptional stability toward acidic reagents like trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFMSA) used for final deprotection and resin cleavage [5].
For cyclopropane-containing building blocks, Fmoc protection provides critical advantages over classical Boc (tert-butyloxycarbonyl) strategies. The elimination of repetitive acidic deprotection cycles prevents potential ring-opening of the strained cyclopropane system, preserving structural integrity throughout chain elongation. This stability was demonstrated in syntheses exceeding 50 residues where cyclopropane amino acids retained >99% structural fidelity when incorporated via Fmoc-SPPS versus <85% under Boc conditions [1] [5]. Furthermore, Fmoc chemistry operates under milder conditions compatible with diverse resin linkers (Wang, Rink amide, 2-chlorotrityl), enabling tailored C-terminal functionalization—from amides for peptidomimetics to carboxylic acids for conjugation chemistry. The fluorescent byproducts (dibenzofulvene adducts) generated during deprotection provide a convenient visual monitor for reaction completeness, a crucial quality control feature absent in Boc methodologies [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7